molecular formula C12H13NO2 B1394313 5-(4-Aminophenyl)cyclohexane-1,3-dione CAS No. 1215596-93-2

5-(4-Aminophenyl)cyclohexane-1,3-dione

Cat. No. B1394313
M. Wt: 203.24 g/mol
InChI Key: NERQNZIFFMRNEG-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 .


Molecular Structure Analysis

The InChI code for 5-(4-Aminophenyl)cyclohexane-1,3-dione is 1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2 .

Scientific Research Applications

1. Stabilizer in Double-Base Propellant

5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative, is used as a stabilizer for double-base propellant, showing good results in stability tests (Soliman & El-damaty, 1984).

2. Synthesis of Functionalized Reactive Intermediates

Simple synthesis techniques create highly functionalized reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group (Fadeyi & Okoro, 2008).

3. Molecular Structure and X-Ray Crystallography

5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione's molecular structure was confirmed by spectroscopic methods and X-ray crystallography, demonstrating its potential in crystallographic studies (Barakat et al., 2016).

4. Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives, including those similar to 5-(4-Aminophenyl)cyclohexane-1,3-dione, are key structural precursors for synthesizing a plethora of bioactive molecules, showing diverse biological activities (Sharma, Kumar, & Das, 2021).

5. Synthesis of Heterocyclic Compounds

Cyclohexane-1,3-dione derivatives are used in synthesizing heterocyclic compounds and natural products with significant biological activities, such as anti-viral, anti-bacterial, and anti-cancer properties (Sharma, Kumar, & Das, 2020).

6. Anticancer Compound Development

Cyclohexane-1,3-dione was used as a template to develop new anticancer compounds, highlighting its potential in medicinal chemistry (Shaaban, Kamel, & Milad, 2014).

Safety And Hazards

5-(4-Aminophenyl)cyclohexane-1,3-dione is classified as an irritant . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-(4-aminophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERQNZIFFMRNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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